molecular formula C17H21NO5 B13973519 Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B13973519
M. Wt: 319.4 g/mol
InChI Key: HIJSIMOPFBRMJQ-UHFFFAOYSA-N
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Description

Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a benzyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 3-methoxy-3-oxopropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
  • Benzyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
  • Benzyl 3-oxopiperazine-1-carboxylate

Uniqueness

Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its piperidine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H21NO5/c1-22-16(20)11-15(19)14-9-5-6-10-18(14)17(21)23-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3

InChI Key

HIJSIMOPFBRMJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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